(4-tert-Butylisoxazol-3-yl)-methylamine
Overview
Description
(4-tert-Butylisoxazol-3-yl)-methylamine is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
A study by Iminov et al. (2015) demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, which are important in various chemical syntheses (Iminov et al., 2015).
Enantioselective Synthesis of Neuroexcitant Analogues
Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, utilizing tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate. This research contributes to the understanding of neuroexcitants and their potential applications in neuroscience (Pajouhesh et al., 2000).
Synthesis of Nucleophilic Bases
Balaban et al. (2004) explored the synthesis of weak nucleophilic bases such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine. This study contributes to the broader field of organic synthesis and the development of compounds for various chemical reactions (Balaban et al., 2004).
Antitumor Activity of Novel Compounds
Maftei et al. (2016) investigated the design, structural characterization, and potential medical application of novel oxadiazole and trifluoromethylpyridine derivatives, starting from compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. This research has implications for the development of new antitumor agents (Maftei et al., 2016).
Mechanism of Action
For example, some oxazole derivatives have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The exact mechanism of action can vary depending on the specific derivative and its targets. Some oxazole derivatives have been found to interact with tubulin, a protein involved in cell division, and inhibit its polymerization, leading to cell cycle arrest and apoptosis .
The pharmacokinetics of oxazole derivatives can also vary greatly depending on their specific structure. Factors such as solubility, stability, and metabolic properties can all influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds .
The action of oxazole derivatives can also be influenced by various environmental factors. For example, the pH and temperature of the environment can influence the stability and activity of these compounds .
Properties
IUPAC Name |
4-tert-butyl-N-methyl-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)6-5-11-10-7(6)9-4/h5H,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBRLUOIWAIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CON=C1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.